Brevinin-1BYb
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPILASLAAKLGPKLFCLVTKKC |
Origin of Product |
United States |
Biochemical Isolation and Primary Structure Characterization of Brevinin 1byb
Discovery and Source Organism: Rana boylii
Brevinin-1BYb is a naturally occurring antimicrobial peptide that was discovered and isolated from the skin secretions of the foothill yellow-legged frog, Rana boylii. elkhornsloughctp.orgnih.gov This amphibian species, found in coastal and mountain areas of California and Oregon, produces a variety of peptides as part of its innate defense system against microbial pathogens. elkhornsloughctp.org The isolation of this compound was achieved by stimulating the frog's skin with norepinephrine, which induces the release of these defensive secretions. elkhornsloughctp.orgnih.gov Subsequent purification and analysis of these secretions led to the identification of this compound along with several other antimicrobial peptides. elkhornsloughctp.orgnih.gov
Elucidation of Peptide Sequence and Primary Structure
The primary structure of this compound was determined through amino acid sequencing. It is a 24-residue peptide with the following amino acid sequence: H-Phe-Leu-Pro-Ile-Leu-Ala-Ser-Leu-Ala-Ala-Lys-Leu-Gly-Pro-Lys-Leu-Phe-Cys-Leu-Val-Thr-Lys-Lys-Cys-OH. novoprolabs.com A key structural feature of this compound is the presence of an intramolecular disulfide bond between the two cysteine residues at positions 18 and 24. novoprolabs.com This bond creates a cyclic heptapeptide (B1575542) structure at the C-terminus of the molecule. nih.govnih.gov The peptide is cationic, a common characteristic of many antimicrobial peptides which facilitates interaction with negatively charged microbial membranes. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | FLPILASLAAKLGPKLFCLVTKKC novoprolabs.com |
| Full Sequence | H-Phe-Leu-Pro-Ile-Leu-Ala-Ser-Leu-Ala-Ala-Lys-Leu-Gly-Pro-Lys-Leu-Phe-Cys-Leu-Val-Thr-Lys-Lys-Cys-OH novoprolabs.com |
| Number of Amino Acids | 24 novoprolabs.com |
| Molecular Formula | C123H206N28O27S2 novoprolabs.com |
| Molecular Weight | 2573.2 Da novoprolabs.com |
| Special Features | Disulfide bond (Cys18-Cys24) novoprolabs.com |
Classification within the Brevinin-1 (B586460) Subfamily and Related Peptides
This compound is classified as a member of the Brevinin-1 family of antimicrobial peptides. nih.gov This family is a major group within the larger Brevinin superfamily, which also includes the Brevinin-2 family and other related peptide subfamilies such as Esculentin and Ranatuerin. nih.govresearchgate.net Peptides in the Brevinin-1 family typically consist of 24 amino acid residues. nih.govmdpi.com
A defining characteristic of most Brevinin-1 peptides, including this compound, is the C-terminal cyclic domain formed by the disulfide bridge, commonly referred to as the "Rana box". nih.govnih.govmdpi.com While the amino acid sequences of Brevinin-1 peptides can be quite diverse among different frog species, they often share conserved residues at specific positions and a tendency to form an amphipathic α-helical structure in membrane-like environments. nih.govnih.gov
Within the skin secretions of Rana boylii, this compound was co-isolated with other closely related peptides. elkhornsloughctp.org Notably, it is highly homologous to Brevinin-1BYa, differing by only a single amino acid substitution: a leucine (B10760876) at position 12 in this compound replaces a phenylalanine in Brevinin-1BYa. elkhornsloughctp.orgnih.gov Another related peptide found in the same source is Brevinin-1BYc. elkhornsloughctp.orgnih.gov The presence of multiple, closely related peptide variants within a single species highlights the molecular diversity that contributes to the frog's robust chemical defense. elkhornsloughctp.org
Table 2: Comparison of Brevinin Peptides from Rana boylii
| Peptide Name | Amino Acid Sequence | Key Differences from this compound |
|---|---|---|
| Brevinin-1BYa | FLPILASLAAK FGPKLFCLVTKKC elkhornsloughctp.org | Phe at position 12 elkhornsloughctp.orgnih.gov |
| This compound | FLPILASLAAK LGPKLFCLVTKKC novoprolabs.com | - |
| Brevinin-1BYc | FLPILASLAAT LGPKLLCLI TKKC elkhornsloughctp.org | Thr at position 11, Leu at position 17, Ile at position 20 elkhornsloughctp.orgnih.gov |
Structural Biology and Conformational Dynamics of Brevinin 1byb
Secondary Structure Determination in Varied Solvating Environments
The conformational plasticity of Brevinin-1BYb is a key determinant of its biological activity. Its secondary structure is highly dependent on the surrounding solvent environment, transitioning from a disordered state to a more ordered structure upon interaction with membrane-mimicking environments.
Induction of Alpha-Helical Structures in Membrane-Mimetic Environments
A significant conformational change is observed when this compound is introduced into environments that mimic the hydrophobic nature of a microbial cell membrane. In the presence of membrane-mimetic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or in association with micelles composed of sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC), the peptide folds into a distinct α-helical structure. researchgate.netnih.gov
Specifically, studies on the highly similar Brevinin-1BYa have revealed a flexible helix-hinge-helix motif. nih.gov This structure consists of two α-helical segments connected by a hinge region. In membrane-mimicking environments, the α-helical content of brevinin peptides increases significantly. nih.govnih.govfrontiersin.org This induced amphipathic helical conformation is critical for its antimicrobial activity, allowing it to interact with and disrupt the lipid bilayer of microbial membranes. researchgate.net
Table 1: Conformational States of Brevinin-1 (B586460) Peptides in Different Environments
| Environment | Predominant Secondary Structure | Technique(s) |
|---|---|---|
| Aqueous Solution (e.g., Phosphate Buffer) | Random Coil | Circular Dichroism (CD) Spectroscopy |
| Membrane-Mimetic (e.g., TFE, SDS/DPC micelles) | α-Helical | CD Spectroscopy, Nuclear Magnetic Resonance (NMR) |
Identification and Functional Role of Conserved Structural Motifs
The primary sequence of this compound contains specific, conserved motifs that are crucial for its structure and function. These include the C-terminal Rana-box and the N-terminal hydrophobic domain.
The C-Terminal Disulfide-Bridged Rana-Box Motif
A hallmark of the brevinin-1 family, including this compound, is the presence of a C-terminal "Rana-box" motif. researchgate.netnih.gov This motif is characterized by a heptapeptide (B1575542) sequence, Cys-(Xaa)₄-Lys/Arg-Lys-Cys, which forms an intramolecular disulfide bond between the two cysteine residues. researchgate.netnih.gov This cyclization creates a loop structure that is highly conserved across many peptides isolated from ranid frogs. mdpi.com
The Rana-box is not merely a structural feature; it plays a significant role in the peptide's biological activity. While the necessity of the Rana-box can vary between different peptide families, for brevinin-1 peptides, its removal has been shown to reduce bioactivity. mdpi.com The disulfide bridge helps to stabilize the C-terminal structure, which is often involved in the initial electrostatic interactions with the negatively charged components of microbial membranes. mdpi.com
N-Terminal Hydrophobic Domain Influences
The N-terminal region of this compound is predominantly hydrophobic. mdpi.com This domain is essential for the peptide's ability to insert into and disrupt the lipid bilayer of target cells. mdpi.comnih.gov The hydrophobic face of the induced α-helix in membrane environments is oriented towards the core of the membrane, facilitating the peptide's partitioning into the lipid phase. nih.govnih.gov
Studies on related brevinin peptides have shown that the N-terminal domain, particularly the highly conserved FLP-tripeptide motif, is critical for antimicrobial and hemolytic activities. mdpi.com Truncation or modification of this hydrophobic domain can significantly impact the peptide's efficacy. mdpi.com The interplay between the hydrophobic N-terminus and the cationic C-terminal region, including the Rana-box, defines the amphipathic character of this compound, which is fundamental to its membrane-disruptive mechanism.
Biophysical Methodologies for Structural Elucidation
Circular Dichroism (CD) Spectroscopy: CD is a widely used technique to determine the secondary structure of peptides in solution. vimta.comcriver.com By measuring the differential absorption of left and right circularly polarized light, CD can quantify the percentage of α-helix, β-sheet, and random coil conformations. frontiersin.orgfrontiersin.org It is particularly useful for monitoring conformational changes induced by different solvent environments. tums.ac.irfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution and in membrane-mimicking environments like micelles. nih.govnih.gov Through the analysis of nuclear Overhauser effects (NOEs) and chemical shifts, a detailed atomic-resolution structure can be calculated. nih.govfrontiersin.org Positional studies using paramagnetic probes in conjunction with NMR can also reveal the orientation and depth of insertion of the peptide within a lipid bilayer. nih.govnih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the secondary structure of proteins and peptides by analyzing their characteristic vibrational bands, particularly the amide I and amide II bands. criver.com It is a versatile technique that can be used for samples in various states, including in solution and associated with lipid bilayers.
Mass Spectrometry (MS): While primarily used for determining the molecular weight and amino acid sequence, MS techniques, such as those coupled with peptide mapping, can also be used to confirm the presence and location of disulfide bonds, like the one in the Rana-box of this compound. vimta.comcriver.com
Table 2: Biophysical Techniques for Peptide Structural Analysis
| Technique | Information Obtained | Application to this compound |
|---|---|---|
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) | Determining conformational changes in different solvents |
| Nuclear Magnetic Resonance (NMR) | 3D structure, peptide-membrane interactions, orientation | Elucidating the high-resolution structure in membrane-mimetics |
| Fourier Transform Infrared (FT-IR) | Secondary structure composition | Complementing CD data on conformational states |
| Mass Spectrometry (MS) | Molecular weight, sequence verification, disulfide bond mapping | Confirming the integrity of the Rana-box motif |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, mimicking a physiological environment. For peptides like this compound, NMR can elucidate atomic-level details of their conformation, which is crucial for understanding their mechanism of action.
Studies on the parent peptide, Brevinin-1BYa, have utilized proton NMR spectroscopy to determine its solution structure in various environments. In an aqueous solution, Brevinin-1BYa does not adopt a well-defined secondary structure. researchgate.netnih.gov However, in a membrane-mimicking environment, such as a 33% 2,2,2-trifluoroethanol (TFE)-water solvent mixture or in the presence of sodium dodecyl sulphate (SDS) and dodecylphosphocholine (DPC) micelles, the peptide undergoes a significant conformational change. researchgate.netrcsb.org
Table 1: NMR Structural Features of Brevinin-1BYa in a Membrane-Mimicking Environment
| Structural Feature | Residue Range | Description |
| N-terminal α-helix | Pro3 - Phe12 | Forms a stable helical structure in the presence of membrane mimetics. researchgate.netrcsb.org |
| Hinge Region | Gly13 - Pro14 | Provides flexibility between the two helical domains. researchgate.netrcsb.org |
| C-terminal α-helix | Pro14 - Thr21 | The second helical segment, also induced by the membrane environment. researchgate.netrcsb.org |
| C-terminal Tail | Lys22 - Cys24 | Contains the conserved "Rana-box" disulfide bridge. researchgate.net |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of proteins and peptides. The differential absorption of left and right circularly polarized light by a chiral molecule provides a spectrum that is characteristic of its secondary structural elements, such as α-helices, β-sheets, and random coils.
For the brevinin family of peptides, CD spectroscopy has been instrumental in confirming the conformational changes observed with NMR upon interaction with membrane-mimicking environments. Studies on Brevinin-1BYa and its analogs have shown that these peptides are largely unstructured or in a random coil conformation in aqueous solutions. researchgate.netnih.gov However, in the presence of membrane mimetics like TFE or SDS micelles, their CD spectra exhibit the characteristic double minima at approximately 208 nm and 222 nm, which is indicative of a high α-helical content. nih.govresearchgate.net
A study comparing Brevinin-1BYa with a dicarba analog and an acyclic analog in 50% TFE-water demonstrated the degree of α-helicity for each. nih.govresearchgate.net Brevinin-1BYa itself was found to have an α-helicity of 27%. nih.govresearchgate.net The acyclic analog, where the cysteine residues were replaced by serine, showed a slightly lower helicity of 23%. nih.govresearchgate.net These findings underscore the importance of the membrane-like environment in inducing the helical conformation that is believed to be essential for the antimicrobial activity of these peptides. It is highly probable that this compound would display similar CD spectral properties, adopting a significant α-helical structure in hydrophobic environments.
Table 2: α-Helicity of Brevinin-1BYa and Analogs Determined by CD Spectroscopy in 50% TFE-water
| Peptide | α-Helicity (%) | Reference |
| Brevinin-1BYa | 27 | nih.govresearchgate.net |
| Dicarba-brevinin-1BYa | 22 | nih.govresearchgate.net |
| [Ser18,Ser24]-brevinin-1BYa (acyclic) | 23 | nih.govresearchgate.net |
Computational Molecular Modeling and Dynamics Simulations
Computational molecular modeling and molecular dynamics (MD) simulations provide a powerful in-silico approach to complement experimental techniques like NMR and CD. nih.gov These methods allow for the visualization of the dynamic behavior of peptides and their interactions with model membranes at an atomic level.
For Brevinin-1BYa and its analogs, MD simulations have been employed to refine the experimentally derived structures and to investigate their orientation and depth of insertion into a lipid bilayer. researchgate.netnih.gov These simulations, in conjunction with paramagnetic probes in NMR experiments, have revealed that the helical segments of Brevinin-1BYa lie parallel to the surface of micelles. researchgate.netnih.gov The hydrophobic residues of the peptide face towards the core of the micelle, while the hydrophilic residues are oriented towards the aqueous solvent. researchgate.netnih.gov This suggests a non-pore-forming mechanism of action, where the peptide disrupts the membrane by interacting with the surface. researchgate.netnih.gov
Mechanistic Investigations of Brevinin 1byb S Biological Actions
Elucidation of Antimicrobial Mechanisms Against Bacterial Pathogens
The primary mode of action for Brevinin-1BYb and other brevinin-1 (B586460) peptides against bacterial pathogens involves a direct and rapid assault on the microbial cell membrane. This interaction leads to a cascade of events culminating in cell death.
Interaction with Microbial Cell Membranes
This compound, being a cationic peptide, is initially attracted to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction facilitates the accumulation of the peptide on the bacterial surface. Following this initial binding, the amphipathic nature of the peptide, with its distinct hydrophobic and hydrophilic regions, drives its insertion into the lipid bilayer of the cell membrane.
Cellular Permeabilization and Membrane Disruption Pathways
Upon insertion into the bacterial membrane, this compound disrupts the membrane's integrity through various proposed mechanisms. These include the formation of pores or channels, leading to the leakage of intracellular contents. The "carpet-like" model is one proposed mechanism where the peptides accumulate on the membrane surface, and once a threshold concentration is reached, they cause a detergent-like disruption of the lipid bilayer. Other models, such as the "barrel-stave" or "toroidal pore" models, suggest the formation of transmembrane pores that allow the unregulated passage of ions and metabolites, ultimately leading to cell death. Studies on the broader brevinin-1 family indicate a rapid bactericidal ability by disturbing membrane permeability and causing the release of cytoplasmic contents.
Impact on Intracellular Components and Metabolic Processes
While the primary target of this compound is the cell membrane, there is growing evidence that some antimicrobial peptides can translocate across the membrane and interact with intracellular components. Although specific studies on this compound's intracellular targets are limited, research on other brevinin analogues suggests potential interactions with intracellular molecules such as DNA. This interaction could inhibit essential cellular processes like replication and transcription, contributing to the peptide's bactericidal activity. Furthermore, the disruption of the cell membrane and the subsequent leakage of ions would inevitably impact vital metabolic processes that rely on the maintenance of electrochemical gradients.
Antifungal Activity Mechanisms Against Eukaryotic Microorganisms
This compound also demonstrates activity against eukaryotic microorganisms, notably fungal pathogens like Candida albicans. The mechanism of action against fungi shares similarities with its antibacterial activity, primarily targeting the cell membrane. However, the composition of fungal cell membranes, which contain ergosterol (B1671047) instead of cholesterol, presents a different target environment.
Research on the closely related peptide Brevinin-1BYa, which is particularly potent against C. albicans, provides insights into the potential antifungal mechanism of this compound. A single amino acid substitution (Phe12 → Leu) in this compound results in a fourfold lower potency against C. albicans compared to Brevinin-1BYa, highlighting the importance of specific amino acid residues in antifungal activity. nih.govelkhornsloughctp.org The interaction with the fungal membrane is thought to lead to permeabilization and disruption, similar to the effects observed in bacteria. This disruption can lead to the leakage of cellular contents and ultimately, fungal cell death. The cysteine residues within the brevinin structure are also considered important for antifungal activity. researchgate.net
Modulation of Microbial Biofilm Formation and Strategies for Biofilm Eradication
Bacterial biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics. Antimicrobial peptides like those in the brevinin family have shown promise in both preventing biofilm formation and eradicating established biofilms. nih.gov
The mechanisms by which brevinin peptides combat biofilms are multifaceted. They can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. Furthermore, these peptides can disrupt the integrity of the mature biofilm matrix, allowing for the penetration of the peptide and subsequent killing of the embedded bacteria. Some brevinin peptides have demonstrated the ability to inhibit the formation of biofilms of clinically relevant pathogens and also eradicate mature biofilms. mdpi.com The ability of these peptides to act on both planktonic and biofilm-embedded bacteria makes them attractive candidates for anti-biofilm therapies.
Lipopolysaccharide (LPS) Binding and Neutralization Mechanisms
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin (B1171834) that can trigger a severe inflammatory response in humans, leading to conditions like sepsis. Several members of the brevinin-1 family have been shown to bind to and neutralize LPS. nih.gov
Structure Activity Relationship Sar Studies and Peptide Engineering of Brevinin 1byb Analogues
Impact of Amino Acid Substitutions on Biological Potency
The biological activity of Brevinin-1BYb is highly sensitive to changes in its amino acid sequence. Even single substitutions can significantly alter its antimicrobial potency and spectrum.
Single Amino Acid Replacement Studies (e.g., Phe12→Leu)
A notable example of a single amino acid substitution is the replacement of Phenylalanine (Phe) at position 12 with Leucine (B10760876) (Leu). This seemingly conservative substitution, replacing one hydrophobic amino acid with another, results in a significant decrease in the peptide's potency. Specifically, the Phe12→Leu substitution in this compound leads to a fourfold reduction in its activity against the fungal pathogen Candida albicans. researchgate.netnih.govalljournals.cn This finding underscores the critical role of specific hydrophobic residues in mediating the antifungal action of this compound, suggesting that the precise nature and orientation of the aromatic side chain of Phenylalanine at this position are crucial for optimal interaction with the fungal cell membrane.
To better understand the impact of single amino acid substitutions on the biological activity of this compound, consider the following data:
| Peptide | Sequence | Target Organism | Relative Potency |
| Brevinin-1BYa | FLPILASLAAK FGPKLFCLVTKKC | C. albicans | High |
| This compound | FLPILASLAAK LGPKLFCLVTKKC | C. albicans | Moderate |
This table illustrates the effect of the Phe12 to Leu substitution on the antifungal activity of this compound compared to its close analogue, Brevinin-1BYa.
Rational Design Strategies for Enhanced Antimicrobial Specificity
A primary goal of peptide engineering is to enhance the specificity of antimicrobial peptides (AMPs) for microbial cells over host cells, thereby increasing their therapeutic index. Rational design strategies for this compound analogues focus on modulating key physicochemical parameters.
Modulation of Charge and Hydrophobicity Profiles for Selective Membrane Interaction
Rational design of this compound analogues involves fine-tuning this balance. For example, strategic substitution of neutral or hydrophobic residues with cationic amino acids like Lysine (B10760008) or Arginine can increase the net positive charge, potentially boosting antimicrobial potency. nih.gov Conversely, reducing hydrophobicity by replacing bulky hydrophobic residues with smaller or less hydrophobic ones can decrease hemolytic activity. nih.gov The placement of charged groups near hydrophobic domains can significantly modulate hydrophobic interactions, offering a sophisticated strategy for tuning the peptide's properties. nih.gov
Optimization of Amphipathicity and Alpha-Helicity for Target Recognition
This compound, like many other AMPs, adopts an amphipathic α-helical structure in a membrane-mimetic environment. researchgate.netnih.gov This secondary structure, characterized by the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix, is crucial for its membrane-disrupting activity. nih.gov The degree of helicity and the hydrophobic moment (a measure of amphipathicity) are directly correlated with the peptide's ability to partition into and perturb the lipid bilayer. uci.edu
Peptide engineering efforts aim to optimize these structural features. For example, substitutions that enhance the stability of the α-helix or increase the hydrophobic moment can lead to improved antimicrobial activity. nih.gov Circular dichroism spectroscopy is a key technique used to assess the secondary structure of these analogues and correlate it with their biological function. nih.gov The goal is to design peptides that maintain a stable amphipathic helix in the presence of microbial membranes but have a reduced tendency to form such structures in an aqueous environment or in the presence of host cell membranes, thereby enhancing specificity.
Peptide Truncation and Design of Shortened Analogues
Full-length peptides can sometimes be larger than necessary for their antimicrobial function, and shorter peptides are often more cost-effective to synthesize. mdpi.com Truncation studies involve systematically removing amino acids from the N- or C-terminus of this compound to identify the minimal active domain. nih.gov
Research on other brevinins has shown that it is possible to create truncated analogues that retain significant antimicrobial activity. nih.gov For example, studies on Brevinin-2GUb revealed that the N-terminal 19 amino acids constitute an active fragment. nih.gov This suggests that similar strategies could be applied to this compound to develop shorter, more efficient antimicrobial agents. The design of such shortened analogues focuses on preserving the essential structural motifs, such as a sufficient length of the amphipathic helix and the key cationic and hydrophobic residues required for membrane interaction. mdpi.com
Role of the Disulfide Bridge in Conformational Stability and Activity Modulation
The structure of this compound, like other peptides in the brevinin family, is characterized by a C-terminal cyclic motif formed by an intramolecular disulfide bond between two cysteine residues. mdpi.commdpi.com This highly conserved feature, often termed the "Rana box," typically consists of a heptapeptide (B1575542) loop created by a disulfide bridge between two cysteines, with the second cysteine located at the C-terminus. mdpi.commdpi.comresearchgate.net This covalent linkage plays a critical, multifaceted role in defining the peptide's three-dimensional structure, which in turn modulates its biological functions. frontiersin.org The disulfide bond is not merely a structural component; it is integral to the peptide's conformational stability and the fine-tuning of its activity spectrum. nih.govnih.gov
Disulfide bridges generally enhance the conformational stability of a protein or peptide by reducing the conformational entropy of the unfolded state. nih.govwisc.edu This stabilization helps maintain a defined three-dimensional architecture, which is often essential for biological activity. mdpi.comnih.gov In the brevinin family, the disulfide bridge helps to form an amphipathic loop structure which can be crucial for inducing an alpha-helical conformation, particularly within a membrane-mimetic environment. nih.gov
To investigate the precise contribution of this cyclic structure to the bioactivity of brevinins, studies have been conducted on synthetic analogues where the disulfide bridge is eliminated. A common strategy involves replacing the two cysteine residues with serine, an amino acid of similar size but incapable of forming a covalent bond. This modification results in a linear, or acyclic, analogue that allows for direct comparison against the native, cyclic peptide. researchgate.net
Research on the closely related peptide, Brevinin-1BYa, provides significant insight into the role of this disulfide bridge. researchgate.net Brevinin-1BYa is a cationic, alpha-helical peptide that contains an intramolecular disulfide bridge. researchgate.net When this bridge was removed by substituting the cysteine residues with serine, creating an acyclic analogue, a notable shift in biological activity was observed. researchgate.net The linear analogue exhibited an eight-fold reduction in hemolytic activity against human erythrocytes, a significant decrease in toxicity that enhances its therapeutic potential. researchgate.net
The data suggests that the rigid, cyclic C-terminal loop is not an absolute requirement for the peptide's ability to kill certain bacteria, but it is crucial for the full range of its biological effects. mdpi.comnih.gov The conformational constraint imposed by the disulfide bond likely optimizes the peptide's interaction with specific microbial membranes, particularly the more complex outer membranes of Gram-negative bacteria, while also contributing to its high lytic activity against host cells. nih.govresearchgate.net Engineering peptides by removing this bridge presents a viable strategy for developing analogues with a more favorable therapeutic index, trading some broad-spectrum potency for significantly reduced toxicity. researchgate.net
Comparative Biological Activity of Brevinin-1BYa and its Acyclic Analogue
The following interactive table summarizes the key research findings on the minimum inhibitory concentration (MIC) and hemolytic activity (LD50) for the native Brevinin-1BYa peptide compared to its linear analogue, where the cysteine residues were replaced by serine.
Biosynthetic Pathways and Gene Expression of Brevinin 1byb
Molecular Cloning and Characterization of Precursor Protein cDNA
The mature Brevinin-1BYb peptide is synthesized as part of a larger precursor protein, a common strategy for the production of potent, membrane-active peptides to protect the host's own cells from their effects. The structure of this precursor is elucidated through the process of molecular cloning of its corresponding complementary DNA (cDNA).
While the specific cDNA sequence for this compound from the foothill yellow-legged frog, Rana boylii, has not been explicitly detailed in published literature, extensive research on other brevinin-1 (B586460) family members from closely related Rana species allows for a well-supported characterization of its precursor's structure. nih.govnih.govresearchgate.net Studies involving the cloning of cDNAs for brevinin-1 peptides from species such as Rana chensinensis and Amolops hainanensis have revealed a conserved architecture for the precursor protein. nih.govnih.gov
Typically, a brevinin-1 precursor protein consists of three distinct domains:
A Signal Peptide: This N-terminal sequence of approximately 22 amino acids directs the nascent polypeptide into the endoplasmic reticulum, the first step in the secretory pathway. google.com
An Acidic Spacer Region: Following the signal peptide, this highly acidic and variable region is believed to play a role in preventing the premature activation of the antimicrobial peptide. It often terminates with a dibasic cleavage site, typically Lys-Arg (K-R), which is recognized by processing enzymes. google.com
The Mature Peptide Sequence: The C-terminal portion of the precursor contains the amino acid sequence of the mature this compound peptide. google.com
The process of cloning the cDNA that encodes this precursor protein generally involves the following steps:
RNA Extraction: Total RNA is isolated from the skin of Rana boylii, the tissue where this compound is produced. nih.gov
Reverse Transcription: The extracted RNA is used as a template to synthesize a complementary DNA (cDNA) strand using a reverse transcriptase enzyme.
PCR Amplification: Degenerate primers, designed based on conserved regions of known brevinin-1 precursor sequences, are used to amplify the specific cDNA of interest via the polymerase chain reaction (PCR). ajol.info
Cloning and Sequencing: The amplified PCR product is then inserted into a cloning vector, which is introduced into a host organism (like E. coli) for replication. The cloned cDNA is subsequently sequenced to determine the exact nucleotide sequence, from which the amino acid sequence of the precursor protein can be deduced. bowdoin.edu
The deduced precursor protein for this compound is expected to follow this conserved structure, which is a hallmark of the brevinin-1 family and many other amphibian antimicrobial peptides.
Gene Expression and Regulation in Amphibian Skin Secretions
The expression of the gene encoding this compound is a tightly regulated process, ensuring that the peptide is produced and secreted when needed for defense against pathogens. The skin of amphibians is a dynamic organ that acts as a primary barrier against the environment, and the granular glands within the skin are the sites of antimicrobial peptide synthesis and storage. biologists.comnih.gov
Studies on related brevinin peptides, such as brevinin-1SY from the wood frog Rana sylvatica, provide significant insights into the regulatory mechanisms that likely govern this compound expression. biologists.com The expression of the brevinin-1SY gene has been shown to be influenced by both developmental stage and environmental stressors. biologists.com
Developmental Regulation: The expression of brevinin-1SY mRNA is detectable in tadpoles and increases significantly during the later stages of metamorphosis. biologists.com This suggests that the production of this antimicrobial peptide is ramped up as the frog transitions from an aquatic to a more terrestrial lifestyle, where it would encounter a different array of microbial threats.
Regulation by Environmental Stress: The synthesis and secretion of antimicrobial peptides are key components of the amphibian innate immune system. nih.gov Expression of the brevinin-1SY gene and the subsequent levels of the mature peptide in the skin have been observed to increase in response to environmental stresses such as anoxia (lack of oxygen), freezing, and dehydration. biologists.comresearchgate.net This upregulation suggests that these conditions may compromise the physical barrier of the skin, necessitating an enhanced chemical defense.
Molecular Regulation: At the molecular level, the expression of genes for amphibian antimicrobial peptides is often controlled by conserved signaling pathways. The promoter regions of these genes frequently contain recognition sites for nuclear factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov The NF-κB pathway is a central regulator of immune and inflammatory responses. Its activation can be triggered by exposure to microbial components, leading to the transcription of antimicrobial peptide genes. Conversely, factors like glucocorticoids have been shown to inhibit the transcription of these genes by increasing the synthesis of IκBα, an inhibitor of NF-κB. nih.gov This provides a mechanism for fine-tuning the immune response. The release of the stored peptides from the granular glands is typically triggered by sympathetic nervous system stimulation in response to injury or stress. biologists.comnih.gov
Methodologies for Heterologous Expression and Production in Research Systems
The limited natural availability of this compound and the complexities of its purification from amphibian skin secretions necessitate the use of heterologous expression systems for its large-scale production for research and potential therapeutic development. researchgate.net Heterologous expression involves introducing the gene for a particular protein into a host organism that does not naturally produce it. researchgate.net Several systems are available, each with its own set of advantages and challenges.
Bacterial Systems: Escherichia coli is the most common and cost-effective host for recombinant protein production due to its rapid growth and well-understood genetics. researchgate.net However, the production of antimicrobial peptides like this compound in E. coli can be challenging. The peptide's inherent toxicity can be lethal to the host cells. To circumvent this, this compound is often expressed as a fusion protein, where it is linked to a larger, non-toxic protein partner. This fusion protein can accumulate in the cell, often as insoluble inclusion bodies, and the toxic this compound peptide is later cleaved off and purified. Another challenge is the formation of the intramolecular disulfide bond, which may not occur efficiently in the reducing environment of the E. coli cytoplasm.
Yeast Systems: Yeast species such as Pichia pastoris and Saccharomyces cerevisiae are attractive eukaryotic hosts for heterologous expression. researchgate.netactanaturae.ru They offer advantages over bacteria, including the ability to perform post-translational modifications and secrete the recombinant protein into the culture medium, which simplifies purification. Pichia pastoris, in particular, can grow to very high cell densities, leading to high product yields. actanaturae.ru The secretion pathway in yeast can also facilitate the correct formation of disulfide bonds. Studies have demonstrated the successful production of other antimicrobial peptides, such as thanatin (B1575696) and protegrin-1, in P. pastoris. actanaturae.ru
Chemical Synthesis: For peptides of relatively short length like this compound (23 amino acids), solid-phase peptide synthesis (SPPS) is a viable and frequently used alternative to recombinant production. mdpi.com This method allows for the precise, residue-by-residue assembly of the peptide chain. It also facilitates the incorporation of non-standard amino acids and modifications, such as C-terminal amidation, which can enhance peptide stability and activity. mdpi.com Following synthesis, the peptide is cleaved from the solid support, and the intramolecular disulfide bond is formed through an oxidation step. This method was used to produce analogues of brevinin-1OS for structure-activity studies. mdpi.com
Below is an interactive table summarizing the key features of these production systems.
| Feature | Bacterial Systems (e.g., E. coli) | Yeast Systems (e.g., P. pastoris) | Chemical Synthesis (SPPS) |
| Principle | Recombinant DNA technology | Recombinant DNA technology | Stepwise addition of amino acids |
| Yield | High | High | Lower, but scalable |
| Cost | Low | Moderate | High |
| Complexity | Moderate | Moderate to High | High |
| Post-Translational Modifications | Limited | Yes | N/A (can be incorporated) |
| Disulfide Bond Formation | Challenging | More reliable | Performed post-synthesis |
| Toxicity to Host | High (mitigated by fusion proteins) | Lower (if secreted) | N/A |
| Key Advantage | Low cost, rapid growth | Secretion, modifications | Precision, non-natural AAs |
Advanced Research Methodologies Applied to Brevinin 1byb Studies
High-Resolution Chromatographic Separation and Purification Techniques
The initial isolation and purification of Brevinin-1BYb from its natural source, the skin secretions of the foothill yellow-legged frog (Rana boylii), relies on high-resolution chromatographic techniques. researchgate.netnih.gov These methods are essential for separating the peptide from a complex mixture of other biomolecules. researchgate.net
A cornerstone of this process is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity. In the case of this compound and its related peptides, a C18 column is often employed, which contains a stationary phase with long hydrocarbon chains. researchgate.net A gradient of an organic solvent, such as acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides. researchgate.net Less hydrophobic molecules elute earlier, while more hydrophobic ones, like many antimicrobial peptides, are retained longer.
Flash chromatography can also serve as a rapid and cost-effective preliminary purification step, especially when dealing with larger sample quantities, before proceeding to high-resolution HPLC for final purification. units.it The use of fine silica (B1680970) gel (40-63 µm) and a pressure-driven flow are critical for successful separation with this method. units.it The ultimate goal is to obtain a highly purified peptide sample, often with a purity exceeding 95% as determined by analytical HPLC, which is crucial for accurate subsequent biological and structural analyses. mol-scientific.com
Key Parameters in Chromatographic Separation of this compound:
| Parameter | Description | Relevance to this compound |
| Stationary Phase | The solid material within the chromatography column. | C18 is commonly used for peptide separation due to its hydrophobic nature, which effectively retains amphipathic peptides like this compound. researchgate.net |
| Mobile Phase | The solvent that moves the sample through the column. | A gradient of acetonitrile in water with trifluoroacetic acid (TFA) is a standard mobile phase for peptide purification by RP-HPLC. researchgate.net |
| Resolution | The ability to separate two distinct peaks in a chromatogram. | High resolution is critical to isolate this compound from other closely related brevinin peptides that may be present in the frog's skin secretion. researchgate.net |
| Flow Rate | The speed at which the mobile phase passes through the column. | Optimizing the flow rate is essential for achieving the best possible separation and resolution. units.it |
Electron and Atomic Force Microscopic Techniques for Cellular Interaction Visualization
Understanding how this compound interacts with and affects target cells is fundamental to deciphering its mechanism of action. Electron microscopy (EM) and atomic force microscopy (AFM) are powerful tools for visualizing these interactions at the nanoscale.
Scanning Electron Microscopy (SEM) is utilized to observe the morphological changes induced by the peptide on the surface of microorganisms. Studies on related brevinin peptides have shown that SEM can reveal damage to bacterial cell membranes, providing direct visual evidence of the peptide's disruptive capabilities. mdpi.com
Atomic Force Microscopy (AFM) offers an even higher level of detail, capable of imaging surfaces at the atomic level. nanoscience.com AFM can be used to study the interactions of biological systems from single molecules to whole cells. nih.gov In the context of this compound, AFM could be employed to visualize the peptide's effect on the topography of live cell membranes, such as the formation of pores or other structural disruptions. nih.govwayne.edu This technique is advantageous as it can be performed on biological samples, including polymers, ceramics, composites, glass, and biological specimens. nanoscience.com The tip of the AFM can also be functionalized with specific molecules to probe interactions, such as those between a ligand and a receptor. bruker-nano.jp
| Microscopic Technique | Information Gained | Application to this compound Studies |
| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the surface topography of cells. | Visualizing peptide-induced damage to bacterial or fungal cell walls and membranes. mdpi.com |
| Atomic Force Microscopy (AFM) | Enables nanoscale imaging of surface topology and can measure interaction forces. nih.gov | Observing the direct interaction of this compound with lipid bilayers, visualizing pore formation, and measuring the forces involved in peptide-membrane binding. nih.govwayne.edu |
Flow Cytometry for Membrane Integrity and Cellular Uptake Assessment
Flow cytometry is a high-throughput technique that allows for the rapid analysis of thousands of cells per second. unimelb.edu.au It is particularly valuable in studying the effects of antimicrobial peptides like this compound on cell populations.
One of the primary applications of flow cytometry in this context is the assessment of cell membrane integrity . By using fluorescent dyes that can only enter cells with compromised membranes, such as propidium (B1200493) iodide (PI), it is possible to quantify the percentage of cells in a population that have been damaged by the peptide. nih.govplos.org Live cells with intact membranes will exclude the dye, while dead or damaged cells will become fluorescent. thermofisher.com This method provides a quantitative measure of the peptide's lytic activity.
Furthermore, flow cytometry can be used to assess cellular uptake of the peptide. By labeling this compound with a fluorescent tag, its association with and potential entry into cells can be monitored. This can help to distinguish between peptides that act solely on the cell surface and those that may have intracellular targets.
Flow Cytometry-Based Assays for this compound:
| Assay | Principle | Information Provided |
| Membrane Integrity Assay | Utilizes membrane-impermeant fluorescent dyes (e.g., propidium iodide) that stain cells with compromised membranes. nih.govplos.orgthermofisher.com | Quantifies the percentage of cells with damaged membranes following exposure to this compound, indicating its membrane-disrupting activity. mdpi.com |
| Cellular Uptake Assay | Involves labeling the peptide with a fluorescent marker and measuring the fluorescence of cells after incubation. | Determines the extent to which this compound binds to or is internalized by target cells. |
Solid-Phase Peptide Synthesis and Chemical Modification Techniques for Analogues
While this compound can be isolated from its natural source, Solid-Phase Peptide Synthesis (SPPS) is the preferred method for obtaining larger quantities of the peptide and for creating synthetic analogues. biotage.combachem.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com This method allows for precise control over the peptide sequence and facilitates the incorporation of modifications. csic.es
The ability to synthesize analogues of this compound is crucial for structure-activity relationship (SAR) studies. By systematically substituting specific amino acids, researchers can investigate the role of different residues in the peptide's biological activity and properties such as helicity, hydrophobicity, and charge. For instance, substituting leucine (B10760876) for phenylalanine at a specific position in a related brevinin peptide resulted in a significant change in its antifungal potency. researchgate.netnih.gov Similarly, replacing cysteine residues can impact hemolytic activity while retaining antibacterial properties. researchgate.net These modifications can lead to the development of new peptide analogues with improved therapeutic potential, such as enhanced antimicrobial efficacy and reduced toxicity to host cells. frontiersin.orgnih.gov
Common Modifications in this compound Analogue Synthesis:
| Modification Type | Purpose | Example from Brevinin Family Research |
| Amino Acid Substitution | To investigate the role of specific residues in activity and selectivity. | Replacing phenylalanine with leucine to alter antifungal potency. researchgate.netnih.gov |
| Modification of the Disulfide Bridge | To assess the importance of the cyclic structure for biological function. | Substitution of cysteine residues with serine to create an acyclic analogue with reduced hemolytic activity. researchgate.net |
| Changes in Hydrophobicity and Cationicity | To optimize the balance between antimicrobial activity and cytotoxicity. | Arginine and lysine (B10760008) substitutions to enhance activity against Gram-positive bacteria. frontiersin.org |
Comprehensive In Vitro Assays for Characterization of Biological Activities
A battery of in vitro assays is employed to comprehensively characterize the biological activities of this compound and its analogues. These assays provide quantitative data on the peptide's efficacy against various microorganisms and its effects on eukaryotic cells.
Antimicrobial Activity Assays: The most common method to determine a peptide's antimicrobial potency is the Minimum Inhibitory Concentration (MIC) assay . This assay determines the lowest concentration of the peptide that inhibits the visible growth of a particular microorganism. mdpi.comnih.gov MIC values are typically determined for a range of bacteria (both Gram-positive and Gram-negative) and fungi. researchgate.netnih.gov
Hemolytic Activity Assays: A critical aspect of evaluating the therapeutic potential of an antimicrobial peptide is its toxicity towards host cells. The hemolytic assay measures the peptide's ability to lyse red blood cells, which serves as a model for its general cytotoxicity to eukaryotic cells. researchgate.net The HC50 value, the concentration of the peptide that causes 50% hemolysis, is a key parameter derived from this assay. researchgate.net
Anticancer Activity Assays: Some antimicrobial peptides also exhibit anticancer properties. The MTT assay or similar cell viability assays are used to assess the cytotoxic effects of this compound on various cancer cell lines. nih.govresearchgate.net These assays measure the metabolic activity of cells, which correlates with cell viability.
Summary of Key In Vitro Assays for this compound:
| Assay | Purpose | Key Parameter(s) |
| Minimum Inhibitory Concentration (MIC) | To quantify the antimicrobial potency against a panel of microorganisms. mdpi.comnih.gov | MIC value (µg/mL or µM). researchgate.netnih.gov |
| Hemolytic Assay | To assess the cytotoxicity of the peptide towards eukaryotic cells using red blood cells as a model. researchgate.net | HC50 value (concentration for 50% hemolysis). researchgate.net |
| Anticancer Cell Viability (e.g., MTT) Assay | To evaluate the peptide's potential to kill cancer cells. nih.govresearchgate.net | IC50 value (concentration for 50% inhibition of cell growth). mdpi.com |
Q & A
Basic Research Questions
Q. What experimental methodologies are established for determining the structure-activity relationship (SAR) of Brevinin-1BYb?
- Answer: SAR analysis typically involves systematic modifications to the peptide sequence (e.g., alanine scanning, truncation, or residue substitution) followed by functional assays. Techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to analyze secondary structures (e.g., α-helical content), while antimicrobial efficacy is quantified via minimum inhibitory concentration (MIC) assays. Reproducibility requires strict adherence to standardized protocols for peptide synthesis, purification (HPLC), and characterization (mass spectrometry) .
Q. How can researchers reliably assess the antimicrobial efficacy of this compound against multidrug-resistant pathogens?
- Answer: Use standardized in vitro assays such as broth microdilution (for MIC determination) and time-kill kinetics. Include positive controls (e.g., polymyxin B) and account for variables like bacterial inoculum size, growth medium, and incubation conditions. For translational relevance, pair these with cytotoxicity assays (e.g., hemolysis in mammalian cells) to evaluate selectivity indices. Document all experimental parameters to enable replication .
Advanced Research Questions
Q. How should contradictory data on this compound’s cytotoxicity across different cell lines be methodologically resolved?
- Answer: Conduct a systematic comparison under controlled conditions, isolating variables such as cell type (e.g., primary vs. immortalized lines), assay duration, and peptide concentration. Use meta-analysis frameworks to aggregate existing data, identifying trends or outliers. Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. lactate dehydrogenase release for necrosis). This approach aligns with FINER criteria, ensuring feasibility and relevance .
Q. What strategies optimize the in vivo stability of this compound without compromising its antimicrobial activity?
- Answer: Employ chemical modifications such as PEGylation, D-amino acid substitution, or cyclization to enhance protease resistance. Validate stability via serum incubation assays and pharmacokinetic studies (e.g., half-life measurement in animal models). Concurrently, assess retained activity through post-modification MIC assays. Experimental design should prioritize iterative testing, as described in reproducibility guidelines .
Q. How can researchers design studies to address gaps in understanding this compound’s mechanism of action at the membrane interface?
- Answer: Combine biophysical techniques (e.g., surface plasmon resonance for lipid binding affinity, fluorescence microscopy for membrane disruption kinetics) with molecular dynamics simulations. Use model membranes (e.g., lipid vesicles with controlled phospholipid composition) to isolate specific interactions. This multi-method approach ensures alignment with rigorous research question frameworks like PICO (Population, Intervention, Comparison, Outcome) .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in this compound efficacy studies?
- Answer: Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. For high variability, apply robust statistical tests (e.g., Mann-Whitney U test) and report confidence intervals. Ensure transparency by adhering to data-sharing standards outlined in reproducibility guidelines .
Q. How can researchers systematically evaluate the impact of solvent systems on this compound’s conformational stability?
- Answer: Perform comparative CD spectroscopy or NMR in solvents of varying polarity (e.g., water, TFE/water mixtures). Quantify α-helical content using deconvolution software and correlate with antimicrobial activity. Document solvent preparation details to mitigate batch-to-batch variability .
Handling Literature Gaps and Contradictions
Q. What frameworks are effective for reconciling conflicting reports on this compound’s immunomodulatory effects?
- Answer: Apply systematic review methodologies to categorize studies by experimental design (e.g., in vitro vs. in vivo), model organisms, and endpoints. Use tools like PRISMA flow diagrams to map evidence and identify methodological disparities. Address gaps through hypothesis-driven studies targeting under-explored variables (e.g., cytokine profiling in immune cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
